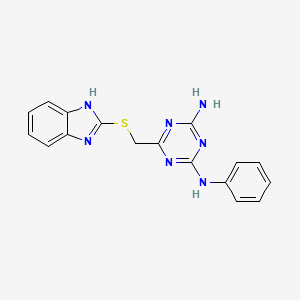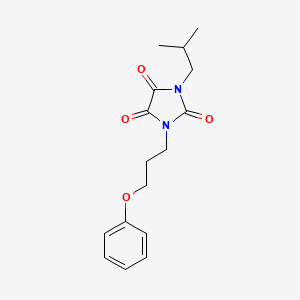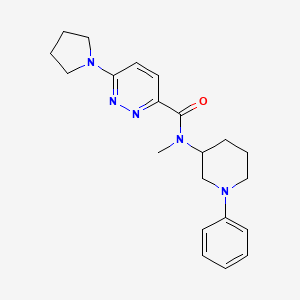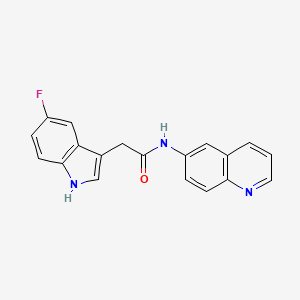![molecular formula C17H22FN5O B7563265 N-cyclohexyl-2-[5-(3-fluorophenyl)tetrazol-2-yl]-N-methylpropanamide](/img/structure/B7563265.png)
N-cyclohexyl-2-[5-(3-fluorophenyl)tetrazol-2-yl]-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-[5-(3-fluorophenyl)tetrazol-2-yl]-N-methylpropanamide, also known as CPP-115, is a small molecule drug that has gained attention for its potential therapeutic applications in various neurological disorders. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which regulates the levels of GABA in the brain.
Mechanism of Action
N-cyclohexyl-2-[5-(3-fluorophenyl)tetrazol-2-yl]-N-methylpropanamide acts as a selective and potent inhibitor of GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which in turn promotes inhibitory neurotransmission and reduces excitatory neurotransmission. This mechanism of action is similar to that of the widely used antiepileptic drug, valproic acid.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, which leads to a reduction in seizure activity and a decrease in anxiety-like behavior. In addition, this compound has been shown to reduce cocaine self-administration in animal models, indicating its potential as an anti-addictive agent. However, the effects of this compound on other neurotransmitter systems and its long-term effects on the brain are still not fully understood.
Advantages and Limitations for Lab Experiments
One of the advantages of N-cyclohexyl-2-[5-(3-fluorophenyl)tetrazol-2-yl]-N-methylpropanamide is its high potency and selectivity for GABA aminotransferase, which allows for precise modulation of GABA levels in the brain. However, this compound is also highly lipophilic, which can make it difficult to work with in lab experiments. In addition, the long-term effects of this compound on the brain are still not fully understood, and more research is needed to determine its safety and efficacy.
Future Directions
There are several potential future directions for research on N-cyclohexyl-2-[5-(3-fluorophenyl)tetrazol-2-yl]-N-methylpropanamide. One area of interest is its potential as a novel antiepileptic drug, particularly for drug-resistant forms of epilepsy. Additionally, this compound may have potential as an anti-addictive agent for various substances of abuse. Further research is also needed to determine the long-term effects of this compound on the brain and its potential as a therapeutic agent for other neurological disorders.
Synthesis Methods
N-cyclohexyl-2-[5-(3-fluorophenyl)tetrazol-2-yl]-N-methylpropanamide is synthesized by reacting cyclohexylamine with 3-fluorophenylacetonitrile, followed by conversion to the corresponding carboxylic acid and subsequent coupling with 5-(tetrazol-2-yl)pyridine. The final product is obtained by reducing the amide with lithium aluminum hydride.
Scientific Research Applications
N-cyclohexyl-2-[5-(3-fluorophenyl)tetrazol-2-yl]-N-methylpropanamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. In preclinical studies, this compound has been shown to increase GABA levels in the brain, thereby reducing seizure activity and promoting anti-addictive effects. This compound has also been shown to reduce anxiety-like behavior in animal models.
properties
IUPAC Name |
N-cyclohexyl-2-[5-(3-fluorophenyl)tetrazol-2-yl]-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN5O/c1-12(17(24)22(2)15-9-4-3-5-10-15)23-20-16(19-21-23)13-7-6-8-14(18)11-13/h6-8,11-12,15H,3-5,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGDCVQBTDVYMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1CCCCC1)N2N=C(N=N2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(difluoromethoxy)-5-methyl-N-[6-(3-oxopiperazin-1-yl)pyridin-3-yl]thiophene-2-carboxamide](/img/structure/B7563196.png)
![N-[2-[2-(4-methoxyphenyl)azepan-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7563197.png)
![N-[2-[benzyl(methyl)amino]ethyl]-4-chlorobenzamide](/img/structure/B7563198.png)
![1-[4-(1,3-Thiazolidin-3-ylsulfonyl)phenyl]ethanone](/img/structure/B7563205.png)

![N-(3-methyl-1,2-oxazol-5-yl)-2-[[5-(2-methylpropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide](/img/structure/B7563215.png)




![3-(benzenesulfonamido)-N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]benzamide](/img/structure/B7563241.png)

![2-(3,4-dihydro-1H-isochromen-1-yl)-1-(6-methylspiro[2,3,6,8-tetrahydro-[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]-7-yl)ethanone](/img/structure/B7563256.png)